

# 5-Aminothiazole-2-carboxylic acid hydrochloride chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Aminothiazole-2-carboxylic acid hydrochloride

**Cat. No.:** B1529886

[Get Quote](#)

An In-Depth Technical Guide to **5-Aminothiazole-2-carboxylic Acid Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for **5-Aminothiazole-2-carboxylic acid hydrochloride**. This compound is a valuable heterocyclic building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents.

## Physicochemical and Spectroscopic Properties

While specific experimental data for the hydrochloride salt is not extensively available in public literature, the properties of the parent compound, 2-Aminothiazole-5-carboxylic acid, provide a strong foundation for understanding its chemical nature. The hydrochloride salt is formed by the protonation of the amino group, which is expected to increase its aqueous solubility.

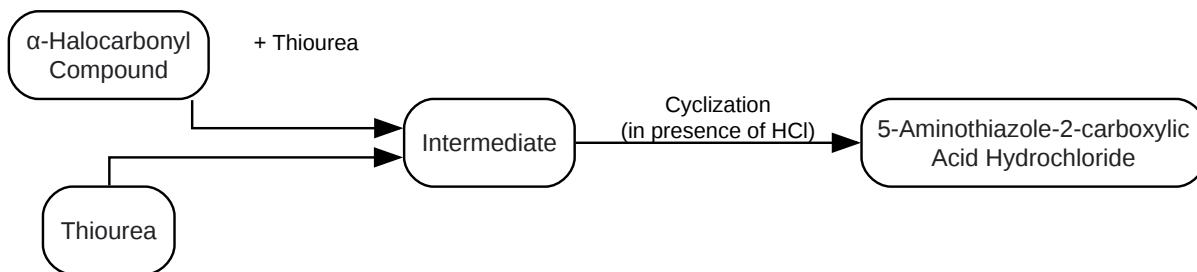
Table 1: Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

| Property          | Value                                                         | Source(s)           |
|-------------------|---------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> S | <a href="#">[1]</a> |
| Molecular Weight  | 144.152 g/mol                                                 | <a href="#">[1]</a> |
| Melting Point     | 214-216 °C                                                    | <a href="#">[1]</a> |
| Boiling Point     | 415.0 ± 18.0 °C at 760 mmHg                                   | <a href="#">[1]</a> |
| Density           | 1.7 ± 0.1 g/cm <sup>3</sup>                                   | <a href="#">[1]</a> |
| Flash Point       | 204.8 ± 21.2 °C                                               | <a href="#">[1]</a> |
| InChIKey          | ZFMRDDYYJJCBKC-<br>UHFFFAOYSA-N                               | <a href="#">[1]</a> |
| SMILES            | Nc1ncc(C(=O)O)s1                                              | <a href="#">[1]</a> |

Note: The properties listed above are for the free base, 2-Aminothiazole-5-carboxylic acid. The hydrochloride salt will have a different molecular weight and is expected to have higher solubility in polar solvents.

## Spectroscopic Analysis

Detailed spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR for **5-Aminothiazole-2-carboxylic acid hydrochloride** are not readily available in the provided search results. However, related aminothiazole structures have been characterized. For instance, <sup>1</sup>H NMR and FT-IR data for various aminothiazole compounds and their metal complexes have been reported, confirming the characteristic shifts and vibrational frequencies of the aminothiazole core.[\[2\]](#)[\[3\]](#) Researchers working with this compound would need to perform their own analytical characterization to obtain specific spectral data.


## Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives, including **5-Aminothiazole-2-carboxylic acid hydrochloride**, is well-established in organic chemistry.

## General Synthetic Approach: Hantzsch Thiazole Synthesis

The most common method for synthesizing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. This typically involves the condensation of an  $\alpha$ -halocarbonyl compound with a thiourea derivative.<sup>[4]</sup> For 5-substituted-2-aminothiazoles, a key step often involves reaction with thiourea in an acidic medium, such as hydrochloric acid, which directly yields the hydrochloride salt of the aminothiazole product.<sup>[5]</sup>

A general representation of this synthesis is outlined below:



[Click to download full resolution via product page](#)

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

## Polymer-Supported Synthesis

Modern synthetic methodologies have employed polymer-supported approaches for the preparation of 2-aminothiazole derivatives. In one such method, a resin-bound thiourea is condensed with a methyl 2-chloroacetoacetate to release the 2-aminothiazole-5-carboxylic acid methyl ester as its hydrochloride salt.<sup>[4]</sup> This solid-phase synthesis can simplify purification and isolation procedures.

## Reactivity

The 2-amino group and the 5-carboxylic acid group are the primary sites of reactivity. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The carboxylic acid can be converted to esters, amides, or acid chlorides for further functionalization. The N-Boc protected form of 2-aminothiazole-5-carboxylic acid is a key

intermediate for amide coupling reactions, for instance, in the synthesis of Src-family kinase inhibitors.[6]

## Applications in Research and Drug Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and **5-Aminothiazole-2-carboxylic acid hydrochloride** serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.

- **Anticancer Agents:** Derivatives of 2-aminothiazole-5-carboxylic acid are integral to the synthesis of kinase inhibitors. A prominent example is the use of its derivatives in the synthesis of Dasatinib, a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7] [8]
- **Antimicrobial and Antitubercular Activity:** The 2-aminothiazole core is present in numerous compounds with demonstrated antimicrobial properties.[8] Specifically, derivatives of 2-aminothiazole-4-carboxylate have been identified as having promising activity against *Mycobacterium tuberculosis*.[9]
- **Anti-inflammatory Agents:** Various compounds containing the 2-aminothiazole scaffold have been investigated for their anti-inflammatory potential.[8]

The synthetic versatility of **5-Aminothiazole-2-carboxylic acid hydrochloride** allows for the generation of diverse chemical libraries for screening against various biological targets.

## Safety, Handling, and Storage

Based on the safety data for the parent compound, 2-Aminothiazole-5-carboxylic acid, the hydrochloride salt should be handled with appropriate precautions.

Table 2: Hazard Identification and Precautionary Measures

| Hazard                        | Description                                                     | Precautionary Measures                                                                             | Source(s) |
|-------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Acute Toxicity                | Harmful if swallowed, in contact with skin, or if inhaled.      | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area or fume hood. | [1][10]   |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction. | Wear protective gloves and clothing. Wash hands thoroughly after handling.                         | [1][10]   |
| Eye Irritation                | Causes serious eye irritation.                                  | Wear safety glasses or goggles.                                                                    | [10]      |
| Respiratory Irritation        | May cause respiratory irritation.                               | Avoid breathing dust.                                                                              |           |

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[1]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Keep away from incompatible materials.
- Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]
- Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]

## First Aid Measures

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
- In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]
- If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

## Conclusion

**5-Aminothiazole-2-carboxylic acid hydrochloride** is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its utility as a building block for complex, biologically active molecules, particularly in the field of oncology, is well-documented. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for researchers and scientists working with this versatile intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Aminothiazole-5-carboxylic acid | CAS#:40283-46-3 | Chemsoc [chemsoc.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID [chemicalbook.com]

- 7. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. [fishersci.com](https://www.fishersci.com) [fishersci.com]
- To cite this document: BenchChem. [5-Aminothiazole-2-carboxylic acid hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1529886#5-aminothiazole-2-carboxylic-acid-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b1529886#5-aminothiazole-2-carboxylic-acid-hydrochloride-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)